molecular formula C10H7ClO2 B14623673 2-Benzyl-3-oxoprop-2-enoyl chloride CAS No. 57421-93-9

2-Benzyl-3-oxoprop-2-enoyl chloride

Cat. No.: B14623673
CAS No.: 57421-93-9
M. Wt: 194.61 g/mol
InChI Key: VEVYVIJZKYKZFV-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxoprop-2-enoyl chloride: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzyl chloride and is characterized by the presence of a benzyl group attached to a 3-oxoprop-2-enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxoprop-2-enoyl chloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acryloyl chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-oxoprop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.

    Substitution: Nucleophiles like ammonia (NH), ethanol (CHOH), or sodium hydroxide (NaOH) can be employed.

Major Products:

    Oxidation: Benzyl carboxylic acids or benzyl ketones.

    Reduction: Benzyl alcohols or benzyl alkanes.

    Substitution: Benzyl amines or benzyl ethers.

Scientific Research Applications

2-Benzyl-3-oxoprop-2-enoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxoprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl group can stabilize intermediates through resonance, while the 3-oxoprop-2-enoyl chloride moiety can participate in various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.

Comparison with Similar Compounds

    Benzyl chloride: A simpler compound with a benzyl group attached to a chloride atom.

    Acryloyl chloride: Contains a similar 3-oxoprop-2-enoyl chloride moiety but lacks the benzyl group.

    Benzyl alcohol: A reduction product of benzyl chloride with a hydroxyl group instead of a chloride.

Uniqueness: 2-Benzyl-3-oxoprop-2-enoyl chloride is unique due to the combination of the benzyl group and the 3-oxoprop-2-enoyl chloride moiety, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with various molecular targets.

Properties

CAS No.

57421-93-9

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C10H7ClO2/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

VEVYVIJZKYKZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=C=O)C(=O)Cl

Origin of Product

United States

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